molecular formula C24H15ClF3NO2S2 B11665108 (5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B11665108
M. Wt: 506.0 g/mol
InChI Key: SFQBPEYYJCUKKY-CIAFOILYSA-N
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Description

(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a trifluoromethyl group, and a chlorobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the condensation of 2-[(4-chlorobenzyl)oxy]benzaldehyde with 2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: Similar structure with different substituents.

    Ethyl acetoacetate: Shares the thiazolidinone ring but with different functional groups.

Uniqueness

(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, a trifluoromethyl group, and a chlorobenzylidene moiety

Properties

Molecular Formula

C24H15ClF3NO2S2

Molecular Weight

506.0 g/mol

IUPAC Name

(5E)-5-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H15ClF3NO2S2/c25-18-10-8-15(9-11-18)14-31-20-7-2-1-4-16(20)12-21-22(30)29(23(32)33-21)19-6-3-5-17(13-19)24(26,27)28/h1-13H,14H2/b21-12+

InChI Key

SFQBPEYYJCUKKY-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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